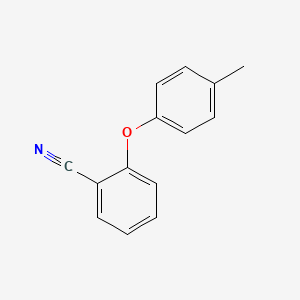

2-(4-Methylphenoxy)benzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methylphenoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO/c1-11-6-8-13(9-7-11)16-14-5-3-2-4-12(14)10-15/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTXMRDIYTHLABQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=CC=CC=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90508707 | |

| Record name | 2-(4-Methylphenoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90508707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79365-05-2 | |

| Record name | 2-(4-Methylphenoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90508707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(4-Methylphenoxy)benzonitrile from p-Cresol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(4-Methylphenoxy)benzonitrile from p-cresol, a key intermediate in the development of various pharmaceuticals and agrochemicals. This document details the primary synthetic methodologies, experimental protocols, and relevant quantitative data to support research and development in this area.

Introduction

This compound, a diaryl ether, is a valuable building block in organic synthesis. Its structure, featuring a phenoxy moiety linked to a benzonitrile group at the ortho position, offers unique reactivity for further functionalization. The synthesis of this compound from readily available starting materials like p-cresol is of significant interest. The primary route for this transformation involves a nucleophilic aromatic substitution (SNAr) reaction, often facilitated by copper-catalyzed methods such as the Ullmann condensation.

Synthetic Methodologies

The formation of the ether linkage in this compound from p-cresol and a suitable 2-halobenzonitrile is typically achieved through one of the following established methods:

-

Ullmann Condensation: This classical copper-catalyzed reaction is a cornerstone for the formation of diaryl ethers.[1] Traditional Ullmann conditions often require high temperatures and stoichiometric amounts of copper. However, modern modifications utilize catalytic amounts of copper salts with various ligands, enabling the reaction to proceed under milder conditions. The reaction involves the formation of a copper phenoxide intermediate from p-cresol, which then undergoes coupling with a 2-halobenzonitrile.

-

Buchwald-Hartwig Etherification: This palladium-catalyzed cross-coupling reaction is a highly versatile and widely used method for the synthesis of aryl ethers. It offers the advantage of broader functional group tolerance and generally milder reaction conditions compared to the traditional Ullmann condensation. The catalytic cycle involves the oxidative addition of the 2-halobenzonitrile to a palladium(0) complex, followed by reaction with the p-cresolate and reductive elimination to yield the desired product.

-

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the nitrile group in 2-halobenzonitriles activates the aromatic ring towards nucleophilic attack by the phenoxide generated from p-cresol.[1] This reaction is typically carried out in the presence of a strong base in a polar aprotic solvent at elevated temperatures.

Experimental Protocols

While specific experimental data for the synthesis of this compound is not abundantly available in the literature, a general protocol can be derived from analogous syntheses of related diaryl ethers, particularly the isomeric 4-(4-methylphenoxy)benzonitrile. The following protocol is a representative example based on the Ullmann condensation methodology.

Synthesis of this compound via Ullmann-type Reaction

Materials:

-

p-Cresol

-

2-Chlorobenzonitrile or 2-Fluorobenzonitrile

-

Potassium Hydroxide (KOH) or Sodium Hydride (NaH)

-

Copper(I) Iodide (CuI) (catalyst)

-

Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (solvent)

-

Toluene (for azeotropic removal of water with KOH)

Procedure:

-

Formation of the Phenoxide:

-

Using Potassium Hydroxide: To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add p-cresol (1.0 eq.), potassium hydroxide (1.2 eq.), and toluene. Heat the mixture to reflux to azeotropically remove water. Once all the water has been removed, cool the mixture and remove the toluene under reduced pressure.

-

Using Sodium Hydride: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve p-cresol (1.0 eq.) in anhydrous DMF or DMSO. Add sodium hydride (1.1 eq.) portion-wise at 0 °C. Allow the mixture to stir at room temperature until the evolution of hydrogen gas ceases.

-

-

Ullmann Coupling:

-

To the flask containing the potassium or sodium p-cresolate, add the chosen solvent (DMF or DMSO), 2-chlorobenzonitrile (1.0 eq.), and copper(I) iodide (0.1 eq.).

-

Heat the reaction mixture to 120-150 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

-

Work-up and Purification:

-

Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford this compound.

-

Data Presentation

Quantitative data for the synthesis of this compound is not extensively reported. However, based on analogous reactions for the 4-isomer and general knowledge of Ullmann-type reactions, the following table summarizes expected and reported data for related compounds.

| Parameter | Expected/Reported Value | Source |

| Yield | 60-85% (for analogous 4-isomer synthesis) | |

| Purity | >95% (after chromatography) | |

| Molecular Formula | C₁₄H₁₁NO | |

| Molecular Weight | 209.25 g/mol | |

| ¹H NMR (CDCl₃, ppm) | δ 7.7-6.9 (m, 8H, Ar-H), 2.3 (s, 3H, CH₃) | (Predicted) |

| ¹³C NMR (CDCl₃, ppm) | δ 160-115 (Ar-C), 117 (CN), 20 (CH₃) | (Predicted) |

| Mass Spec (m/z) | 209 [M]⁺ |

Visualizations

Reaction Pathway Diagram

Caption: General reaction scheme for the synthesis of this compound.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis and characterization.

Conclusion

The synthesis of this compound from p-cresol is a feasible and important transformation for the generation of a key synthetic intermediate. While the Ullmann condensation remains a primary method, the exploration of modern catalytic systems like those used in Buchwald-Hartwig etherification could offer milder and more efficient alternatives. This guide provides a foundational understanding and practical framework for researchers to develop and optimize the synthesis of this valuable compound. Further investigation into specific reaction conditions and the full spectroscopic characterization of this compound will be crucial for its broader application in drug discovery and development.

References

An In-depth Technical Guide on the Chemical Properties and Structure of 2-(4-Methylphenoxy)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Methylphenoxy)benzonitrile is a diaryl ether nitrile compound of significant interest in organic synthesis and medicinal chemistry. Its unique molecular architecture, featuring a benzonitrile moiety linked to a p-cresol through an ether bond, provides a versatile scaffold for the development of novel chemical entities. This technical guide offers a comprehensive overview of the chemical properties, structural characteristics, and synthesis of this compound, along with an exploration of the potential biological activities of related compounds.

Chemical Structure and Properties

This compound is classified as both an aryl nitrile and a diaryl ether.[1] The presence of the electron-withdrawing nitrile group and the diaryl ether linkage bestows upon the molecule specific chemical reactivity and physical properties.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 79365-05-2 | [1] |

| Molecular Formula | C₁₄H₁₁NO | [1] |

| Molecular Weight | 209.24 g/mol | [1] |

| InChI Key | FTXMRDIYTHLABQ-UHFFFAOYSA-N | [1] |

| Monoisotopic Mass | 209.084063974 Da | [1] |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

| Solubility | Data not available | N/A |

Synthesis Protocols

The synthesis of this compound can be achieved through several established methods for the formation of diaryl ethers. The most common approach is Nucleophilic Aromatic Substitution (SNA_r).

Nucleophilic Aromatic Substitution (SNA_r)

This method involves the reaction of a 2-halobenzonitrile (where the halogen is typically fluorine or chlorine) with 4-methylphenol (p-cresol) in the presence of a base.[1] The nitrile group in the ortho position to the halogen activates the aromatic ring towards nucleophilic attack by the phenoxide ion.

Experimental Protocol (General):

-

Deprotonation of p-cresol: 4-Methylphenol is treated with a strong base, such as sodium hydride (NaH) or potassium hydroxide (KOH), in an aprotic polar solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). This generates the more nucleophilic 4-methylphenoxide ion.[1]

-

Nucleophilic Attack: The 4-methylphenoxide ion then attacks the carbon atom bearing the halogen on the 2-halobenzonitrile.

-

Formation of the Diaryl Ether: The halogen atom is displaced, leading to the formation of the this compound product. The reaction is typically carried out at elevated temperatures to ensure a reasonable reaction rate.[1]

A patented method for the synthesis of the isomeric 4-(4-methylphenoxy)benzonitrile involves the reaction of p-cresol with p-chlorobenzonitrile using potassium hydroxide in DMSO at 150°C.[1] A similar protocol could be adapted for the synthesis of the 2-isomer.

Nickel-Catalyzed Synthesis

Nickel-catalyzed cross-coupling reactions provide an alternative route for the synthesis of diaryl ethers. A patented method for the synthesis of 4-(4-methylphenoxy)benzonitrile utilizes a modified nano-nickel catalyst for the reaction between p-cresol and p-chlorobenzonitrile in the presence of potassium hydroxide.[1] This approach may also be applicable to the synthesis of the 2-isomer.

Experimental Workflow for Synthesis

Caption: General workflow for the synthesis of this compound via SNAr.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a complex pattern of signals in the aromatic region due to the coupling of protons on the two benzene rings. A singlet corresponding to the methyl group (CH₃) protons of the p-cresol moiety would be observed in the upfield region.

-

¹³C NMR: The carbon NMR spectrum will display signals for the nitrile carbon, the carbons of the two aromatic rings, and the methyl carbon. The chemical shifts of the aromatic carbons will be influenced by the ether linkage and the nitrile group.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the following functional groups:

-

C≡N stretch: A sharp, medium-intensity band around 2220-2240 cm⁻¹.

-

C-O-C stretch (aryl ether): Strong bands in the region of 1270-1230 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric).

-

Aromatic C-H stretch: Bands above 3000 cm⁻¹.

-

Aromatic C=C stretch: Bands in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS)

In mass spectrometry, this compound is expected to show a molecular ion peak [M]⁺• at an m/z of approximately 209.[1] Common fragmentation patterns for aromatic nitriles include the loss of the cyano radical (•CN), which would result in a fragment ion at m/z 183.[1]

Potential Biological Activity and Signaling Pathways

While no specific biological activity has been reported for this compound, the diaryl ether and nitrile moieties are present in various biologically active molecules.

-

Enzyme Inhibition: Diaryl ethers have been investigated as inhibitors of various enzymes. For instance, triclosan, a diaryl ether, is a known inhibitor of Toxoplasma gondii enoyl reductase (TgENR), an essential enzyme for the parasite's survival.[2] Nitrile-containing compounds have also been developed as potent and selective enzyme inhibitors, targeting proteases like cathepsin B.[3][4] The nitrile group can act as an electrophilic "warhead" that covalently binds to the target enzyme.[4]

-

Antiproliferative Activity: Some diaryl ether derivatives have demonstrated antiproliferative activity against various cancer cell lines.[5]

-

Drug Development: The structural motif of this compound is found in derivatives that have been investigated as inhibitors of dipeptidyl peptidase-4 (DPP-4), a target for type 2 diabetes treatment.

Given the presence of both the diaryl ether and nitrile functionalities, it is plausible that this compound or its derivatives could exhibit inhibitory activity against a range of enzymes. However, without experimental data, this remains speculative. No information regarding the involvement of this compound in any specific signaling pathways has been found.

Logical Relationship of Potential Biological Activity

Caption: Potential biological activities based on the structural motifs of the compound.

Conclusion

This compound is a compound with a well-defined chemical structure and accessible synthetic routes. While specific experimental data on its physical properties and biological activities are currently limited in the public domain, its structural features suggest potential for further investigation, particularly in the context of enzyme inhibition and drug discovery. The information provided in this guide serves as a foundational resource for researchers and scientists interested in exploring the chemistry and potential applications of this and related diaryl ether nitrile compounds. Further experimental work is necessary to fully elucidate its physicochemical properties and to determine its biological profile and any involvement in cellular signaling pathways.

References

2-(4-Methylphenoxy)benzonitrile CAS number and physical data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(4-Methylphenoxy)benzonitrile, including its chemical identity, physical data, synthesis protocols, and its potential applications as a versatile building block in organic synthesis and materials science.

Chemical and Physical Data

This compound is an organic compound belonging to the classes of aryl nitriles and diaryl ethers.[1] The nitrile group's reactivity combined with the stable diaryl ether framework makes it a compound of interest for further chemical modifications.[1]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 79365-05-2[1] |

| Molecular Formula | C₁₄H₁₁NO[1] |

| Molecular Weight | 209.24 g/mol [1] |

| InChI Key | FTXMRDIYTHLABQ-UHFFFAOYSA-N[1] |

Table 2: Physical Properties

| Property | Value (for 4-(4-Methylphenoxy)benzonitrile) |

| Melting Point | 72-73 °C[2] |

| Boiling Point | 142-148 °C at 2.5 mmHg[2] |

| Monoisotopic Mass | 209.084063974 Da[1][3] |

Synthesis and Experimental Protocols

The primary route for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This method involves the displacement of a leaving group (typically a halogen) on an aromatic ring by a nucleophile.

General Protocol: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of this compound is typically achieved by reacting a 2-halobenzonitrile (e.g., 2-chlorobenzonitrile or 2-fluorobenzonitrile) with 4-methylphenol (p-cresol) in the presence of a strong base.[1] The ortho-position of the nitrile group activates the aromatic ring for nucleophilic attack, facilitating the substitution.[1]

Key Reagents and Solvents:

-

Base: A strong base is required to deprotonate the 4-methylphenol, forming the more nucleophilic phenoxide ion. Common bases include potassium hydroxide (KOH) or sodium hydride (NaH).[1]

-

Solvent: Polar aprotic solvents are highly effective for SNAr reactions as they solvate the cation, enhancing the reactivity of the anionic nucleophile.[1] Suitable solvents include dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[1]

Detailed Methodology (Adapted from the synthesis of the 4-isomer):

While a specific protocol for the 2-isomer is not detailed, the following procedure for the analogous 4-(4-methylphenoxy)benzonitrile provides a representative experimental methodology. A patented method describes reacting p-cresol with p-chlorobenzonitrile using potassium hydroxide as the base in DMSO at an elevated temperature of 150°C.[1]

-

Reaction Setup: In a reaction vessel, combine 4-methylphenol (p-cresol), a strong base like potassium hydroxide, and a suitable solvent such as DMSO.

-

Formation of Nucleophile: Heat the mixture to generate the 4-methylphenoxide ion. If using KOH, water is often removed azeotropically to drive the reaction to completion.[1]

-

Nucleophilic Attack: Add 2-chlorobenzonitrile to the reaction mixture.

-

Reaction Conditions: Maintain the reaction at an elevated temperature (e.g., 150°C) and monitor for completion.[1]

-

Workup and Purification: After the reaction is complete, cool the mixture and recover the organic solvent. The crude product can then be purified through filtration, washing, and recrystallization.

Potential Applications in Research and Drug Development

As a member of the aryl nitrile and diaryl ether families, this compound serves as a valuable intermediate in organic synthesis. The nitrile group can be converted into various other functional groups, enabling the creation of more complex molecules. A related compound, 2-(4-methylphenyl)benzonitrile, is a known precursor in the synthesis of several biologically active pharmaceutical compounds.

Diagrams

Caption: Synthesis of this compound via SNAr.

Caption: Role as a precursor for complex, biologically active molecules.

References

Technical Whitepaper: A Methodological Guide to the Crystal Structure Analysis of 2-(4-Methylphenoxy)benzonitrile

Audience: Researchers, Scientists, and Drug Development Professionals

Foreword: A comprehensive crystal structure analysis is foundational for understanding the physicochemical properties and biological activity of a molecule. This document outlines the theoretical and practical framework for the structural elucidation of 2-(4-Methylphenoxy)benzonitrile. While, to date, a complete, publicly available single-crystal X-ray diffraction analysis for this compound has not been reported, this guide presents the established experimental protocols and analytical techniques that would be employed in such a study. For illustrative purposes, crystallographic data from the closely related compound, 2-(4-methylphenyl)benzonitrile, which lacks the ether oxygen linkage, is utilized to demonstrate data presentation and interpretation.[1][2]

Introduction

This compound is a diaryl ether derivative belonging to the class of aryl nitriles.[1] Such compounds are of significant interest in materials science for the development of thermally stable polymers and in medicinal chemistry as scaffolds for pharmacologically active agents.[1] The precise three-dimensional arrangement of atoms, molecular conformation, and intermolecular interactions are critical determinants of a compound's bulk properties, such as solubility, melting point, stability, and bioavailability.

X-ray crystallography is the definitive method for determining the solid-state structure of a crystalline material.[1] This guide details the workflow for such an analysis, from synthesis and crystallization to data collection, structure refinement, and advanced structural analysis.

Synthesis and Crystallization

The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction.[1] The process involves the reaction of a 2-halobenzonitrile (e.g., 2-fluorobenzonitrile or 2-chlorobenzonitrile) with 4-methylphenol (p-cresol) in the presence of a strong base.[1] The electron-withdrawing nitrile group activates the aromatic ring for nucleophilic attack by the phenoxide ion.[1]

Experimental Protocol: Synthesis

-

Reactant Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), 4-methylphenol is dissolved in a suitable anhydrous polar aprotic solvent, such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

-

Deprotonation: A strong base, such as sodium hydride (NaH) or potassium hydroxide (KOH), is added portion-wise to the solution to deprotonate the phenol, forming the more nucleophilic phenoxide.[1]

-

Nucleophilic Substitution: 2-chlorobenzonitrile is added to the reaction mixture. The mixture is then heated (e.g., to 150°C) to facilitate the displacement of the halide.[3]

-

Work-up and Purification: After cooling, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography or recrystallization.

Experimental Protocol: Crystallization

High-quality single crystals suitable for X-ray diffraction are paramount. Crystals of the analogous compound, 2-(4-methylphenyl)benzonitrile, were successfully grown by the slow evaporation of a methanol solution.[4]

-

Solvent Selection: A solvent or solvent system is chosen in which the compound is sparingly soluble.

-

Slow Evaporation: The purified compound is dissolved in the chosen solvent to near-saturation at room temperature. The solution is loosely covered to allow the solvent to evaporate slowly over several days to weeks, promoting the formation of well-ordered crystals.

-

Crystal Harvesting: Once formed, suitable crystals are carefully selected and mounted for diffraction analysis.

Single-Crystal X-ray Diffraction Analysis

The core of the structural analysis is the single-crystal X-ray diffraction experiment. The following protocol outlines the standard procedure.

Experimental Workflow Diagram

References

Solubility Profile of 2-(4-Methylphenoxy)benzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(4-Methylphenoxy)benzonitrile in common organic solvents. Due to a lack of specific publicly available quantitative solubility data for this compound, this document focuses on providing a framework for its solubility assessment, including detailed experimental protocols and predictive considerations based on its chemical structure.

Introduction to this compound

This compound is a diaryl ether nitrile, a structural motif present in various biologically active molecules. Understanding its solubility is crucial for a range of applications, including reaction chemistry, purification, formulation development, and biological screening. The presence of a polar nitrile group and a largely non-polar diaryl ether backbone suggests a nuanced solubility profile, with expected miscibility in a range of organic solvents.

Predicted Solubility Profile

The molecule possesses both polar (nitrile group) and non-polar (two aromatic rings, ether linkage, methyl group) characteristics. This duality suggests that its solubility will be favored in solvents with intermediate polarity. Solvents used in the synthesis of related diaryl ethers, such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF), are typically good solvents for these types of compounds, indicating that this compound is likely soluble in these polar aprotic solvents.[1]

Based on the principle of "like dissolves like," the following qualitative predictions can be made:

-

High Expected Solubility: Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF).

-

Moderate to High Expected Solubility: Polar protic solvents like ethanol and methanol, and solvents of intermediate polarity such as acetone and ethyl acetate.

-

Low to Moderate Expected Solubility: Non-polar aromatic solvents like toluene.

-

Low Expected Solubility: Non-polar aliphatic solvents such as hexane and cyclohexane.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in common organic solvents has not been published. The following table is provided as a template for researchers to populate with experimentally determined data.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method |

| Methanol | ||||

| Ethanol | ||||

| Isopropanol | ||||

| Acetone | ||||

| Ethyl Acetate | ||||

| Toluene | ||||

| Hexane | ||||

| Acetonitrile | ||||

| Dichloromethane | ||||

| Dimethyl Sulfoxide (DMSO) | ||||

| N,N-Dimethylformamide (DMF) |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The equilibrium shake-flask method is a widely accepted and robust technique for determining the solubility of a compound in a given solvent.[2]

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (solid, pure)

-

Selected organic solvent (analytical grade)

-

Volumetric flasks

-

Analytical balance

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

-

Vials for sample analysis

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed container (e.g., a screw-cap vial or flask). The excess solid is crucial to ensure that equilibrium with the dissolved solute is reached.

-

Place the container in a shaking incubator set to the desired constant temperature.

-

Agitate the mixture for a sufficient period to allow for equilibrium to be established (typically 24 to 72 hours). The time required may need to be determined empirically.

-

-

Sample Separation:

-

After the equilibration period, allow the suspension to settle for a short period.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved solids. This step must be performed quickly to avoid temperature changes that could affect solubility.

-

-

Sample Analysis:

-

Quantitatively dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectroscopy, to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.

-

-

Calculation of Solubility:

-

From the concentration of the diluted solution and the dilution factor, calculate the concentration of the original saturated solution. This concentration represents the solubility of the compound in that solvent at the specified temperature.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and all solvents used.

Visualizations

The following diagrams illustrate the logical workflow for solubility determination and the experimental process.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Logical relationship of components in the solubility determination process.

References

The Ullmann Condensation for Diaryl Ether Synthesis: A Core Mechanism Deep-Dive

For Researchers, Scientists, and Drug Development Professionals

The Ullmann condensation, a cornerstone of synthetic organic chemistry for over a century, remains a pivotal reaction for the construction of the diaryl ether linkage—a motif prevalent in pharmaceuticals, natural products, and advanced materials. This technical guide provides an in-depth exploration of the core mechanism of the copper-catalyzed Ullmann condensation for diaryl ether synthesis, presenting quantitative data, detailed experimental protocols, and visual representations of the reaction pathways to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction to the Ullmann Condensation

First reported by Fritz Ullmann in 1905, the classical Ullmann condensation involved the copper-promoted reaction of an aryl halide with a phenol in the presence of a base at high temperatures.[1][2] While effective, these harsh conditions limited the substrate scope and functional group tolerance.[2][3] Modern iterations of the Ullmann reaction have seen significant advancements, including the use of soluble copper(I) catalysts, a diverse array of ligands, and milder reaction conditions, greatly expanding its synthetic utility.[3][4][5] These improvements have rendered the Ullmann condensation a more attractive and versatile alternative to other methods like the Buchwald-Hartwig amination for C-O bond formation.[3]

The Core Mechanism: A Step-by-Step Analysis

The precise mechanism of the Ullmann condensation for diaryl ether synthesis has been the subject of extensive investigation, and while several pathways have been proposed, a consensus has emerged around a catalytic cycle involving copper(I) and copper(III) intermediates. The key steps are outlined below:

Step 1: Formation of the Active Copper(I) Catalyst

The reaction is typically initiated with a copper(I) salt (e.g., CuI, CuBr) or a copper(II) salt that is reduced in situ. In the presence of a suitable ligand (L) and a base, a soluble and catalytically active copper(I) complex is formed. The base also serves to deprotonate the phenol, generating the corresponding phenoxide, which is a more potent nucleophile.

Step 2: Oxidative Addition

The active Cu(I)-ligand complex reacts with the aryl halide (Ar-X) in an oxidative addition step. This is often considered the rate-determining step of the catalytic cycle. In this process, the copper center is oxidized from Cu(I) to Cu(III), and a new intermediate is formed where both the aryl group and the halide are coordinated to the copper.[6]

Step 3: Ligand Exchange/Metathesis

The halide on the Cu(III) intermediate is then displaced by the phenoxide (Ar'-O⁻) generated in the first step. This ligand exchange, or metathesis, results in a new Cu(III) intermediate containing both the aryl group from the aryl halide and the aryloxy group from the phenol.[3]

Step 4: Reductive Elimination

The final step of the catalytic cycle is the reductive elimination from the Cu(III) intermediate. In this step, the C-O bond is formed, yielding the diaryl ether product (Ar-O-Ar'). The copper center is simultaneously reduced from Cu(III) back to Cu(I), thus regenerating the active catalyst and allowing the cycle to continue.[6]

While this Cu(I)/Cu(III) cycle is widely accepted, alternative mechanisms, including those involving radical intermediates, have also been considered, though experimental evidence often disfavors a free radical pathway.[7]

Below is a DOT language script for a diagram illustrating the generally accepted catalytic cycle.

References

- 1. synarchive.com [synarchive.com]

- 2. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]

- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 6. Ullmann Reaction [organic-chemistry.org]

- 7. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Theoretical Monoisotopic Mass of 2-(4-Methylphenoxy)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the theoretical monoisotopic mass of 2-(4-Methylphenoxy)benzonitrile, a crucial parameter in high-resolution mass spectrometry for compound identification and characterization. The determination of an accurate monoisotopic mass is fundamental in drug discovery and development, metabolomics, and proteomics, where precise molecular weight is essential for confirming chemical structures and identifying unknown compounds.

Introduction to Monoisotopic Mass

The theoretical monoisotopic mass of a molecule is the sum of the exact masses of the most abundant naturally occurring stable isotope of each constituent atom.[1] This value is distinct from the nominal mass (the integer mass) and the average molecular weight, which is a weighted average of all naturally occurring isotopes of each element. In high-resolution mass spectrometry, the monoisotopic mass is observed as the peak corresponding to the molecule containing only the most abundant isotopes.

Molecular Formula and Structure

The first step in calculating the theoretical monoisotopic mass is to determine the precise molecular formula of the compound. For this compound, the molecular formula is C₁₄H₁₁NO .[2] This formula is derived from its chemical structure, which consists of a benzonitrile ring system linked to a 4-methylphenoxy group via an ether linkage.

Calculation of Theoretical Monoisotopic Mass

The theoretical monoisotopic mass is calculated by summing the masses of the most abundant isotopes of each element in the molecular formula. The most abundant isotopes for the elements in this compound are ¹²C, ¹H, ¹⁴N, and ¹⁶O.

The precise masses of these isotopes are:

The calculation is as follows:

(14 × 12.000000) + (11 × 1.007825) + (1 × 14.003074) + (1 × 15.994915) = 209.084064 Da

A previously calculated theoretical monoisotopic mass for this compound is 209.084063974 Da.[2]

Data Presentation

The following table summarizes the quantitative data used to determine the theoretical monoisotopic mass of this compound.

| Element | Isotope | Count | Monoisotopic Mass (Da) | Total Mass Contribution (Da) |

| Carbon | ¹²C | 14 | 12.000000 | 168.000000 |

| Hydrogen | ¹H | 11 | 1.007825 | 11.086075 |

| Nitrogen | ¹⁴N | 1 | 14.003074 | 14.003074 |

| Oxygen | ¹⁶O | 1 | 15.994915 | 15.994915 |

| Total | 209.084064 |

Experimental Protocols

The determination of the monoisotopic mass of a compound like this compound is typically performed using high-resolution mass spectrometry techniques such as Fourier-transform ion cyclotron resonance (FT-ICR) or Orbitrap mass spectrometry.

General Experimental Protocol:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Ionization: The sample is introduced into the mass spectrometer and ionized using a soft ionization technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), to minimize fragmentation and preserve the molecular ion.

-

Mass Analysis: The resulting ions are guided into the mass analyzer (e.g., Orbitrap or FT-ICR cell).

-

Data Acquisition: The mass analyzer measures the mass-to-charge ratio (m/z) of the ions with high resolution and accuracy.

-

Data Analysis: The acquired mass spectrum is processed to identify the peak corresponding to the monoisotopic mass of the protonated or deprotonated molecule ([M+H]⁺ or [M-H]⁻). The theoretical monoisotopic mass is then compared to the experimentally determined mass to confirm the compound's identity.

Visualization of the Workflow

The following diagram illustrates the logical workflow for determining the theoretical monoisotopic mass of a chemical compound.

References

- 1. Monoisotopic mass - Wikipedia [en.wikipedia.org]

- 2. This compound | 79365-05-2 | Benchchem [benchchem.com]

- 3. Carbon-12 - isotopic data and properties [chemlin.org]

- 4. Carbon-12 - Wikipedia [en.wikipedia.org]

- 5. Isotopes of hydrogen - Wikipedia [en.wikipedia.org]

- 6. Unimod Help - Symbols & mass values [unimod.org]

- 7. Nitrogen-14 - isotopic data and properties [chemlin.org]

- 8. Nitrogen-14 atom | HN | CID 172638728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Oxygen-16 - isotopic data and properties [chemlin.org]

- 10. Oxygen-16 - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Electrophilic Aromatic Substitution on 2-(4-Methylphenoxy)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electrophilic aromatic substitution (EAS) on 2-(4-Methylphenoxy)benzonitrile. Due to the limited direct experimental data on this specific molecule, this guide extrapolates from established principles of electrophilic aromatic substitution on substituted diaryl ethers and benzonitriles. It offers a predictive analysis of regioselectivity for key EAS reactions including nitration, halogenation, Friedel-Crafts acylation, and sulfonation. Detailed, adaptable experimental protocols are provided, alongside a thorough discussion of the underlying reaction mechanisms. Furthermore, this guide includes predicted spectroscopic data for the potential products to aid in their characterization. The information is structured to be a valuable resource for researchers in organic synthesis and drug development.

Introduction

This compound is a diaryl ether derivative containing both an activating group (the 4-methylphenoxy moiety) and a deactivating group (the cyano group). This substitution pattern presents a complex yet interesting case for studying the regioselectivity of electrophilic aromatic substitution reactions. The interplay between the activating, ortho-, para-directing phenoxy group and the deactivating, meta-directing cyano group dictates the position of electrophilic attack on the two aromatic rings. Understanding these reactions is crucial for the synthesis of novel derivatives with potential applications in medicinal chemistry and materials science.

This guide will delve into the theoretical basis for predicting the outcomes of various EAS reactions on the title compound and provide practical, adaptable experimental procedures.

Predicting Regioselectivity

The regioselectivity of electrophilic aromatic substitution on this compound is determined by the combined electronic effects of the substituents on both aromatic rings.

-

Ring A (Benzonitrile ring): This ring is deactivated by the strongly electron-withdrawing and meta-directing cyano (-CN) group. The ether linkage (-O-) acts as a weak activating group through its +R (resonance) effect, but its influence is likely overshadowed by the potent -I and -R effects of the nitrile. Therefore, electrophilic attack on this ring is generally disfavored. If it were to occur, it would be directed to the positions meta to the cyano group (C4 and C6) and ortho/para to the ether linkage.

-

Ring B (Phenoxy ring): This ring is activated by the electron-donating 4-methylphenoxy group. The ether oxygen donates electron density via resonance (+R effect), and the methyl group provides further activation through hyperconjugation and a weak +I (inductive) effect. Both the oxygen and the methyl group are ortho-, para-directing. The para position to the ether linkage is occupied by the methyl group. Therefore, electrophilic attack is strongly favored on this ring, primarily at the positions ortho to the activating ether linkage (C2' and C6').

Overall Prediction: Electrophilic aromatic substitution will overwhelmingly occur on the activated Ring B (the p-cresol moiety), at the positions ortho to the phenoxy oxygen (C2' and C6').

Key Electrophilic Aromatic Substitution Reactions

This section outlines the predicted outcomes and provides detailed experimental protocols for the nitration, halogenation, Friedel-Crafts acylation, and sulfonation of this compound.

Nitration

Nitration introduces a nitro (-NO2) group onto the aromatic ring. Given the directing effects discussed above, nitration is expected to yield primarily a mixture of 2-(4-methyl-2-nitrophenoxy)benzonitrile and 2-(4-methyl-3-nitrophenoxy)benzonitrile, with the former being the major product due to the strong directing effect of the ether linkage.

Predicted Products:

-

Major: 2-(4-Methyl-2-nitrophenoxy)benzonitrile

-

Minor: 2-(4-Methyl-3-nitrophenoxy)benzonitrile

Experimental Protocol (Adapted from the nitration of deactivated benzenes):

-

Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and cooled in an ice bath (0-5 °C), slowly add 1.1 equivalents of fuming nitric acid to a solution of this compound (1.0 eq.) in a minimal amount of concentrated sulfuric acid.

-

Reaction: Maintain the temperature between 0 and 10 °C and stir the mixture for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice with stirring.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

| Reagent/Solvent | Molar Ratio/Volume | Purpose |

| This compound | 1.0 eq. | Substrate |

| Fuming Nitric Acid | 1.1 eq. | Nitrating agent |

| Concentrated Sulfuric Acid | Solvent/Catalyst | Catalyst to form nitronium ion |

| Dichloromethane | Extraction Solvent | To extract the product |

| Saturated Sodium Bicarbonate | Aqueous Wash | To neutralize excess acid |

| Anhydrous Sodium Sulfate | Drying Agent | To remove residual water |

Halogenation (Bromination)

Bromination will introduce a bromine atom onto the most activated aromatic ring. The primary product is expected to be 2-(2-bromo-4-methylphenoxy)benzonitrile.

Predicted Product:

-

2-(2-Bromo-4-methylphenoxy)benzonitrile

Experimental Protocol (Adapted from the bromination of diaryl ethers):

-

Reaction Setup: Dissolve this compound (1.0 eq.) in a suitable solvent such as acetic acid or dichloromethane in a flask protected from light.

-

Addition of Bromine: To the stirred solution, add a solution of bromine (1.1 eq.) in the same solvent dropwise at room temperature.

-

Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove excess bromine.

-

Extraction and Purification: Extract the product with dichloromethane, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the crude product by column chromatography (hexane/ethyl acetate).

| Reagent/Solvent | Molar Ratio/Volume | Purpose |

| This compound | 1.0 eq. | Substrate |

| Bromine | 1.1 eq. | Halogenating agent |

| Acetic Acid | Solvent | Reaction medium |

| Dichloromethane | Extraction Solvent | To extract the product |

| Sodium Thiosulfate Solution | Quenching Agent | To remove excess bromine |

| Anhydrous Magnesium Sulfate | Drying Agent | To remove residual water |

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group (R-C=O) onto the aromatic ring. The reaction is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃). The acylation is expected to occur on the activated phenoxy ring, ortho to the ether linkage.

Predicted Product (using acetyl chloride):

-

2-(2-Acetyl-4-methylphenoxy)benzonitrile

Experimental Protocol (Adapted from general Friedel-Crafts procedures):

-

Reaction Setup: To a stirred suspension of anhydrous aluminum chloride (1.2 eq.) in dry dichloromethane at 0 °C, add acetyl chloride (1.1 eq.) dropwise.

-

Substrate Addition: After stirring for 15 minutes, add a solution of this compound (1.0 eq.) in dry dichloromethane dropwise, maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC.

-

Work-up: Carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.

-

Extraction and Purification: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. Purify the product by column chromatography.

| Reagent/Solvent | Molar Ratio/Volume | Purpose |

| This compound | 1.0 eq. | Substrate |

| Acetyl Chloride | 1.1 eq. | Acylating agent |

| Anhydrous Aluminum Chloride | 1.2 eq. | Lewis acid catalyst |

| Dry Dichloromethane | Solvent | Reaction medium |

| Hydrochloric Acid (conc.) | Aqueous Work-up | To decompose the aluminum complex |

Sulfonation

Sulfonation introduces a sulfonic acid (-SO₃H) group. This reaction is typically performed using fuming sulfuric acid. The substitution will occur on the activated ring.

Predicted Product:

-

2-(4-Methyl-2-sulfophenoxy)benzonitrile

Experimental Protocol (Adapted from general sulfonation procedures):

-

Reaction Setup: In a flask equipped with a stirrer, add this compound (1.0 eq.) to fuming sulfuric acid (20% SO₃) at 0 °C.

-

Reaction: Slowly warm the mixture to room temperature and then heat to 40-50 °C for 2-3 hours.

-

Work-up: Cool the reaction mixture and carefully pour it onto crushed ice.

-

Isolation: The sulfonic acid product may precipitate upon cooling or after the addition of a saturated sodium chloride solution ("salting out"). Collect the solid by filtration.

-

Purification: The crude product can be purified by recrystallization from water or an aqueous ethanol mixture.

| Reagent | Molar Ratio/Volume | Purpose |

| This compound | 1.0 eq. | Substrate |

| Fuming Sulfuric Acid (20% SO₃) | Excess | Sulfonating agent and solvent |

Visualization of Reaction Mechanisms and Workflows

General Mechanism of Electrophilic Aromatic Substitution

Caption: General mechanism of electrophilic aromatic substitution.

Experimental Workflow for Product Purification

Caption: A typical experimental workflow for the purification of EAS products.

Characterization of Products

The characterization of the products of electrophilic aromatic substitution on this compound would rely on standard spectroscopic techniques.

Predicted Spectroscopic Data

The following table summarizes the predicted key spectroscopic features for the major predicted product of nitration, 2-(4-methyl-2-nitrophenoxy)benzonitrile.

| Technique | Predicted Key Features |

| ¹H NMR | - Aromatic protons will show complex splitting patterns. - The introduction of the nitro group will cause a downfield shift for the adjacent protons on Ring B. - The methyl group protons will appear as a singlet around 2.3-2.5 ppm. |

| ¹³C NMR | - The carbon bearing the nitro group (C2') will be significantly deshielded. - The nitrile carbon will appear around 115-120 ppm. |

| IR Spectroscopy | - Strong asymmetric and symmetric stretching bands for the nitro group (NO₂) around 1530 cm⁻¹ and 1350 cm⁻¹. - A sharp peak for the nitrile group (C≡N) around 2220-2230 cm⁻¹. - C-O-C stretching vibrations for the diaryl ether linkage. |

| Mass Spectrometry | - A molecular ion peak corresponding to the mass of the nitrated product. - Fragmentation patterns showing the loss of the nitro group and cleavage of the ether bond. |

Conclusion

This technical guide provides a predictive framework for understanding and performing electrophilic aromatic substitution reactions on this compound. By analyzing the directing effects of the constituent functional groups, the regioselectivity of nitration, halogenation, Friedel-Crafts acylation, and sulfonation can be reasonably predicted to occur on the activated p-cresol ring, primarily at the ortho-position to the ether linkage. The provided experimental protocols, adapted from established literature procedures for analogous compounds, offer a starting point for the synthesis of novel derivatives. This guide serves as a valuable resource for chemists engaged in the design and execution of synthetic routes involving substituted diaryl ethers. Further experimental validation is necessary to confirm the predicted outcomes and optimize reaction conditions.

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 2-(4-Methylphenoxy)benzonitrile

For Immediate Release

This technical guide provides an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 2-(4-Methylphenoxy)benzonitrile. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry who are working with or anticipate encountering this class of compounds.

Introduction

Predicted Fragmentation Pattern

The fragmentation of this compound under electron ionization is expected to proceed through several key pathways, primarily involving cleavage of the ether linkage and fragmentation of the constituent aromatic rings. The molecular ion (M+) is anticipated to be relatively stable due to the presence of two aromatic rings.[1]

Table 1: Predicted Major Fragment Ions for this compound

| m/z | Proposed Fragment Ion | Formula | Description of Loss |

| 209 | [C₁₄H₁₁NO]⁺ | C₁₄H₁₁NO | Molecular Ion (M⁺) |

| 180 | [C₁₃H₈NO]⁺ | C₁₃H₈NO | Loss of CHO |

| 107 | [C₇H₇O]⁺ | C₇H₇O | Cleavage of the ether C-O bond, formation of the 4-methylphenoxy cation |

| 102 | [C₇H₄N]⁺ | C₇H₄N | Cleavage of the ether C-O bond, formation of the 2-cyanophenyl cation |

| 91 | [C₇H₇]⁺ | C₇H₇ | Loss of CO from the 4-methylphenoxy cation, forming the tropylium ion |

| 77 | [C₆H₅]⁺ | C₆H₅ | Loss of HCN from the 2-cyanophenyl cation, or loss of a methyl group from the tropylium ion |

| 76 | [C₆H₄]⁺ | C₆H₄ | Loss of HCN from the benzonitrile moiety, forming a benzyne radical cation[2][3] |

Proposed Fragmentation Mechanism

The predicted fragmentation pathways for this compound are visualized in the following diagram. The initial ionization event forms the molecular ion, which then undergoes a series of fragmentation steps to yield the characteristic ions listed in Table 1.

Caption: Proposed EI-MS fragmentation pathway of this compound.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

The following is a general protocol for the analysis of a small organic molecule like this compound using a standard gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source.

4.1. Instrumentation

-

Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS)

-

Electron Ionization (EI) source

-

Quadrupole or Time-of-Flight (TOF) mass analyzer

4.2. GC Conditions

-

Injector: Split/splitless injector, typically operated in split mode (e.g., 50:1 split ratio) at 250 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

-

Oven Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 10 °C/min.

-

Final hold: Hold at 280 °C for 5 minutes.

-

4.3. MS Conditions

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV. This is a standard energy that promotes reproducible fragmentation patterns and allows for comparison with library spectra.

-

Ion Source Temperature: 230 °C.

-

Mass Range: Scan from m/z 40 to 400.

-

Solvent Delay: 3 minutes (to prevent the solvent peak from damaging the detector).

4.4. Sample Preparation

-

Prepare a stock solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate at a concentration of 1 mg/mL.

-

Perform a serial dilution to obtain a final concentration of approximately 10 µg/mL.

-

Inject 1 µL of the final solution into the GC-MS system.

4.5. Data Analysis

-

The total ion chromatogram (TIC) will show the retention time of the analyte.

-

The mass spectrum corresponding to the chromatographic peak of this compound should be extracted and background-subtracted.

-

The resulting mass spectrum can then be interpreted by identifying the molecular ion and the major fragment ions. Comparison with spectral libraries can aid in identification.

Conclusion

This guide provides a foundational understanding of the expected mass spectrometric behavior of this compound. The predicted fragmentation pattern, centered around the cleavage of the ether bond and subsequent fragmentation of the aromatic moieties, offers a valuable tool for the identification and structural confirmation of this and related compounds in research and development settings. The provided experimental protocol serves as a starting point for method development for the analysis of such molecules.

References

Methodological & Application

Application Notes and Protocols: The Role of Phenoxybenzonitriles in Agrochemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenoxybenzonitrile derivatives are significant structural motifs in the development of modern agrochemicals. These compounds, characterized by a diaryl ether linkage and a nitrile group, serve as versatile intermediates in the synthesis of various pesticides, including insecticides, fungicides, and herbicides. The electronic properties conferred by the nitrile group and the structural scaffold of the diaryl ether are pivotal to the biological activity of the final products. While various isomers of phenoxybenzonitriles exist, the substitution pattern on the aromatic rings dictates their specific application and synthetic route.

This document provides detailed application notes and experimental protocols for the synthesis of a key agrochemical intermediate, 4-(4-methylphenoxy)benzylamine, which originates from 4-(4-methylphenoxy)benzonitrile. Although the primary focus of this document is on the 4-isomer due to the extensive availability of documented industrial applications, the synthetic principles, particularly the nucleophilic aromatic substitution (SNAr) for the formation of the diaryl ether, are broadly applicable to other isomers, including 2-(4-Methylphenoxy)benzonitrile, for which specific large-scale agrochemical applications are not as widely reported in public literature.

The protocols detailed below are based on established synthetic routes for intermediates of the potent insecticide and acaricide, Tolfenpyrad.

Synthesis of 4-(4-Methylphenoxy)benzonitrile: A Key Intermediate

The synthesis of 4-(4-methylphenoxy)benzonitrile is a cornerstone in the production of Tolfenpyrad. This reaction is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction, where a phenoxide displaces a halogen on a benzonitrile ring.

Experimental Protocol 1: Synthesis of 4-(4-Methylphenoxy)benzonitrile via SNAr Reaction

Objective: To synthesize 4-(4-methylphenoxy)benzonitrile from p-cresol and p-chlorobenzonitrile.

Materials:

-

p-Cresol

-

p-Chlorobenzonitrile

-

Potassium hydroxide (KOH) or Sodium hydride (NaH)

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Toluene (for azeotropic removal of water with KOH)

-

Water

-

Petroleum ether

-

Methanol (for recrystallization)

Procedure using Potassium Hydroxide:

-

To a reaction flask equipped with a stirrer, thermometer, and a Dean-Stark apparatus, add p-cresol, potassium hydroxide, and toluene.

-

Heat the mixture to reflux (around 110 °C) to remove water azeotropically.

-

After complete water removal, distill off the majority of the toluene.

-

Cool the reaction mixture to below 80 °C.

-

Add p-chlorobenzonitrile and dimethylformamide (DMF).

-

Heat the mixture to 130-140 °C and maintain this temperature until the reaction is complete (monitored by TLC or GC).[1]

-

Cool the reaction mixture to 35 °C and add ice-cold water to precipitate the product.[1]

-

Filter the crude product, wash the filter cake with water and then with petroleum ether.[1]

-

Dry the solid to obtain crude 4-(4-methylphenoxy)benzonitrile.

-

For further purification, recrystallize the crude product from methanol.[1]

Procedure using Sodium Hydride:

-

In a reaction flask under an inert atmosphere (e.g., nitrogen), add p-cresol and anhydrous DMF.

-

Carefully add sodium hydride (NaH) portion-wise to the solution.

-

Stir the mixture until the evolution of hydrogen gas ceases, indicating the formation of the sodium p-cresolate.

-

Add p-chlorobenzonitrile to the reaction mixture.

-

Heat the reaction to 150 °C for approximately 1 hour.[1]

-

After completion, cool the mixture and quench with water to precipitate the product.

-

Filter, wash with water, and dry the product.

-

Recrystallize from methanol for higher purity.[1]

Data Presentation: Synthesis of 4-(4-Methylphenoxy)benzonitrile

| Parameter | Method with KOH | Method with NaH | Reference |

| Reactants | p-Cresol, p-Chlorobenzonitrile, KOH | p-Cresol, p-Chlorobenzonitrile, NaH | [1] |

| Solvent | Toluene, DMF | DMF | [1] |

| Reaction Temp. | 130-140 °C | 150 °C | [1] |

| Reaction Time | To completion (monitored) | 1 hour | [1] |

| Yield | ~80.6% (reported for similar method) | High (not specified) | [1] |

| Purification | Recrystallization from Methanol | Recrystallization from Methanol | [1] |

Note: The yield for the KOH method is based on a similar reported procedure and may vary.

Visualization of Synthetic Pathway

Caption: Synthesis of 4-(4-Methylphenoxy)benzonitrile.

Conversion to 4-(4-methylphenoxy)benzylamine: A Crucial Agrochemical Intermediate

The nitrile group of 4-(4-methylphenoxy)benzonitrile can be readily reduced to a primary amine, yielding 4-(4-methylphenoxy)benzylamine. This amine is a key building block for the synthesis of Tolfenpyrad.

Experimental Protocol 2: Catalytic Hydrogenation of 4-(4-Methylphenoxy)benzonitrile

Objective: To synthesize 4-(4-methylphenoxy)benzylamine by the reduction of 4-(4-methylphenoxy)benzonitrile.

Materials:

-

4-(4-Methylphenoxy)benzonitrile

-

Modified nano nickel catalyst (or other suitable hydrogenation catalysts like Raney Nickel)

-

Ammonia water

-

Ethanol

-

Hydrogen gas (H₂)

Procedure:

-

Prepare the modified nano nickel catalyst as described in relevant patents.[2]

-

In a high-pressure autoclave, charge 4-(4-methylphenoxy)benzonitrile, ethanol, ammonia water, and the modified nano nickel catalyst.[2]

-

Seal the autoclave and purge with hydrogen gas.

-

Pressurize the reactor with hydrogen to the desired pressure.

-

Heat the reaction mixture to the specified temperature with stirring.

-

Maintain the reaction under these conditions until the uptake of hydrogen ceases, indicating the completion of the reaction.

-

Cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Filter the reaction mixture to remove the catalyst.

-

The filtrate contains the desired product, 4-(4-methylphenoxy)benzylamine, which can be isolated by evaporation of the solvent and further purified if necessary.

Data Presentation: Synthesis of 4-(4-methylphenoxy)benzylamine

| Parameter | Value | Reference |

| Starting Material | 4-(4-Methylphenoxy)benzonitrile | [2] |

| Catalyst | Modified nano nickel | [2] |

| Reagents | Ammonia water, Hydrogen (H₂) | [2] |

| Solvent | Ethanol | [2] |

| Reaction Type | Catalytic Hydrogenation | [2] |

Visualization of Experimental Workflow

Caption: Workflow for the catalytic hydrogenation.

Logical Relationship: From Intermediate to Final Agrochemical

The synthesized 4-(4-methylphenoxy)benzylamine is a crucial component in the final step of synthesizing Tolfenpyrad. It is typically reacted with a pyrazole carboxylic acid derivative to form the final active ingredient.

Caption: Logical flow of Tolfenpyrad synthesis.

Conclusion

The synthesis of phenoxybenzonitrile derivatives is a critical process in the agrochemical industry. While the focus of available literature is heavily on the 4-isomer due to its use in the production of Tolfenpyrad, the fundamental chemical principles and protocols outlined here provide a solid foundation for researchers and scientists working with related structures. The detailed experimental protocols and data tables offer a practical guide for the synthesis of these important intermediates, and the visualized workflows and pathways provide a clear understanding of the logical and procedural steps involved in the journey from basic precursors to advanced agrochemical building blocks. Further research into the applications of other isomers, such as this compound, may unveil new classes of active agrochemical compounds.

References

Application Notes and Protocols: 2-(4-Methylphenoxy)benzonitrile as a Precursor for Pharmaceutical Intermediates

Audience: Researchers, scientists, and drug development professionals.

Abstract

2-(4-Methylphenoxy)benzonitrile is a valuable bifunctional molecule, incorporating both a diaryl ether linkage and a versatile nitrile group.[1] These structural motifs are prevalent in a wide array of pharmaceuticals and agrochemicals.[1] The electron-withdrawing nature of the nitrile group activates the aromatic ring and provides a synthetic handle for conversion into other key functional groups such as amines and carboxylic acids, making it an important precursor for the synthesis of more complex pharmaceutical intermediates.[2] This document outlines the primary synthesis methods for this compound and provides detailed protocols for its subsequent conversion into key pharmaceutical building blocks.

Synthesis of this compound

The most common and effective methods for synthesizing this compound involve the formation of the diaryl ether bond through nucleophilic aromatic substitution (SNAr) or copper-catalyzed Ullmann condensation reactions.[1][3]

The SNAr reaction is facilitated by the electron-withdrawing nitrile group (-CN), which activates the ortho position of the benzonitrile ring towards nucleophilic attack by the phenoxide.[1] The Ullmann reaction is a classic method for forming diaryl ethers, traditionally requiring high temperatures and stoichiometric copper, though modern variations utilize copper catalysts with ligands under milder conditions.[1][3]

General Synthesis Workflow

The synthesis typically involves the reaction of a 2-halobenzonitrile with 4-methylphenol (p-cresol) in the presence of a base. The choice of base, solvent, and catalyst (if any) can significantly influence the reaction efficiency and yield.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol is a representative procedure for the synthesis of this compound via an SNAr reaction.

Materials:

-

2-Chlorobenzonitrile

-

4-Methylphenol (p-cresol)

-

Potassium Hydroxide (KOH) or Sodium Hydride (NaH)

-

Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

-

Toluene

-

Water (deionized)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 4-methylphenol (1.05 eq) in a suitable solvent like DMSO, add a strong base such as potassium hydroxide (1.1 eq) or sodium hydride (1.05 eq).[1]

-

If using KOH with toluene, heat the mixture to reflux with a Dean-Stark apparatus to azeotropically remove water.[1]

-

Cool the mixture to room temperature and add 2-chlorobenzonitrile (1.0 eq).

-

Heat the reaction mixture to 120-150°C and stir for 4-12 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into cold water.[4]

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with 1N NaOH solution, followed by water and then brine.[4]

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or hexane/ethyl acetate) to yield pure this compound.[4]

Data Presentation: Synthesis Conditions

| Reactants | Base | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 2-Chlorobenzonitrile, p-Cresol | KOH | None | Toluene/DMF | 140 | 1 | ~85% | [5] |

| 2-Chlorobenzonitrile, p-Cresol | NaH | None | DMF | 150 | 1 | >90% | [6] |

| 2-Fluorobenzonitrile, p-Cresol Na-salt | None | None | DMSO | 45-50 | 24 | ~80% | [5] |

| p-Chlorobenzonitrile, p-Cresol | KOH | Nano-Nickel | DMSO | 150 | 3 | High | [7] |

Note: Yields are approximate and can vary based on specific reaction scale and purification methods. Some data is for the analogous 4-isomer due to limited specific data for the 2-isomer.

Applications in Pharmaceutical Intermediate Synthesis

The synthetic utility of this compound lies in the reactivity of its nitrile group, which can be converted into other functional groups critical for building pharmaceutical scaffolds.[2]

References

- 1. This compound | 79365-05-2 | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 4. prepchem.com [prepchem.com]

- 5. JPH08291116A - Process for producing 4- (4-alkylphenoxy) benzylamines - Google Patents [patents.google.com]

- 6. CN102863356A - Preparation method for 4-(4-methylphenoxy)cyanobenzene - Google Patents [patents.google.com]

- 7. Method for preparing 4-(4-methylphenoxy) benzylamine through catalysis of modified nano nickel - Eureka | Patsnap [eureka.patsnap.com]

Application Notes and Protocols for the Synthesis of Diaryl Ethers via Nucleophilic Aromatic Substitution

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diaryl ethers are a crucial structural motif in a vast array of biologically active molecules, including antibiotics, anticancer agents, and crop protection agents. The synthesis of these compounds is therefore of significant interest to the pharmaceutical and agrochemical industries. Nucleophilic aromatic substitution (SNAr) offers a powerful and versatile method for the construction of the diaryl ether linkage. This application note provides detailed protocols for several SNAr-based methods for the synthesis of diaryl ethers, including classical thermal conditions, microwave-assisted synthesis, and a hydroxide-mediated approach. Additionally, comparative data and protocols for related transition-metal-catalyzed methods, such as the Ullmann condensation and Buchwald-Hartwig reaction, are presented to offer a broader perspective on diaryl ether synthesis.

Overview of Synthetic Strategies

The formation of a diaryl ether bond via nucleophilic aromatic substitution typically involves the reaction of an electron-deficient aryl halide or sulfonate with a phenol in the presence of a base. The aromatic ring undergoing substitution must be activated by at least one strong electron-withdrawing group (e.g., nitro, cyano) positioned ortho or para to the leaving group.

Data Presentation: Comparison of Diaryl Ether Synthesis Protocols

The following table summarizes quantitative data for different protocols, allowing for a direct comparison of their efficiencies under various conditions.

| Protocol | Aryl Halide/Electrophile | Phenol/Nucleophile | Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Microwave-Assisted SNAr | 2-Fluorobenzonitrile | Guaiacol | K₂CO₃ | DMSO | Reflux | 10 min | 85 | [1][2] |

| Microwave-Assisted SNAr | 4-Fluorobenzonitrile | 4-Chlorophenol | K₂CO₃ | DMSO | Reflux | 10 min | 87 | [1][2] |

| Hydroxide-Mediated SNAr | Depside Precursor (Internal) | (Internal) | KOH | DMSO/H₂O | Room Temp | 1-2 h | 81 | [1][3] |

| Ullmann Condensation | 4-Chloronitrobenzene | Phenol | KOH | - | High Temp | - | Moderate | [4] |

| Buchwald-Hartwig Amination | Aryl Halide | Aniline | Cs₂CO₃ | Toluene | 100 | 16 h | - | [5] |

Experimental Protocols

Protocol 1: Microwave-Assisted Nucleophilic Aromatic Substitution

This protocol describes the rapid synthesis of diaryl ethers using microwave irradiation, which can significantly reduce reaction times compared to conventional heating.[1][2]

Materials:

-

Electron-deficient aryl halide (e.g., 2-fluorobenzonitrile)

-

Phenol (e.g., guaiacol)

-

Potassium carbonate (K₂CO₃)

-

Dimethyl sulfoxide (DMSO)

-

Microwave reactor

Procedure:

-

In a microwave-safe reaction vessel, combine the aryl halide (1.0 mmol), the phenol (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Add DMSO (3-5 mL) to the vessel.

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the mixture at a temperature sufficient to maintain reflux for 5-10 minutes.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Hydroxide-Mediated Intramolecular SNAr Rearrangement

This protocol details a specific application of SNAr in a hydroxide-mediated intramolecular rearrangement to form a diaryl ether linkage within a depside derivative.[1][3]

Materials:

-

Depside precursor (0.6 mmol)

-

Potassium hydroxide (KOH) (1.2 mmol)

-

Dimethyl sulfoxide (DMSO)

-

Water

Procedure:

-

Prepare a mixed solvent of DMSO and water (10:1 v/v).

-

Dissolve potassium hydroxide (67.3 mg, 1.2 mmol) in 20 mL of the DMSO/water solvent mixture in a round-bottom flask with stirring at room temperature.

-

Add the depside precursor (0.6 mmol) to the stirred solution.

-

Continue stirring at room temperature for 1-2 hours, monitoring the reaction by thin-layer chromatography.

-

Upon completion, acidify the reaction mixture with 1 M HCl.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

-

Remove the solvent under reduced pressure and purify the residue by chromatography to yield the diaryl ether product.

Protocol 3: Classical Ullmann Condensation

The Ullmann condensation is a classical method for diaryl ether synthesis that utilizes a copper catalyst.[4]

Materials:

-

Aryl halide (e.g., 4-chloronitrobenzene)

-

Phenol

-

Potassium hydroxide (KOH)

-

Copper catalyst (e.g., copper powder or copper salts)

Procedure:

-

Combine the aryl halide (1.0 equiv), phenol (1.0-1.2 equiv), and potassium hydroxide (1.0-1.2 equiv) in a high-boiling point solvent or neat.

-

Add a catalytic amount of a copper species.

-

Heat the reaction mixture to a high temperature (often exceeding 200 °C) for several hours.

-

Monitor the reaction progress by TLC.

-

After cooling, work up the reaction by adding water and an organic solvent.

-

Separate the organic layer, wash with water and brine, and dry over a drying agent.

-

Purify the product by distillation or recrystallization.

Protocol 4: Buchwald-Hartwig C-O Coupling

The Buchwald-Hartwig reaction is a palladium-catalyzed cross-coupling reaction that can be used to form diaryl ethers.[5]

Materials:

-

Aryl halide or triflate

-

Phenol

-

Palladium catalyst (e.g., Pd(OAc)₂)

-

Phosphine ligand (e.g., a biarylphosphine)

-

Base (e.g., Cs₂CO₃, K₃PO₄)

-

Anhydrous, deoxygenated solvent (e.g., toluene, dioxane)

Procedure:

-

In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst, the phosphine ligand, and the base.

-

Add the aryl halide and the phenol.

-

Add the anhydrous, deoxygenated solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.

-

Monitor the reaction by TLC or GC/MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent and filter through a pad of Celite.

-

Wash the filtrate with water and brine, dry the organic layer, and concentrate in vacuo.

-

Purify the crude product by column chromatography.

Visualizations

Caption: General experimental workflow for SNAr diaryl ether synthesis.

References

Application Notes and Protocols: 2-(4-Methylphenoxy)benzonitrile in Materials Science

For Researchers, Scientists, and Drug Development Professionals

Introduction